molecular formula C18H20N2O4S B2405614 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide CAS No. 898423-90-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2405614
CAS No.: 898423-90-0
M. Wt: 360.43
InChI Key: CJYWOGVNHXIUMC-UHFFFAOYSA-N
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Description

. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methoxybenzenesulfonamide group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide

These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-5-6-15(12-18(14)20)19-25(22,23)17-9-7-16(24-2)8-10-17/h5-10,12,19H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYWOGVNHXIUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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